2'-Phenylspiro[cyclopentane-1,1'-indene]
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Overview
Description
2’-Phenylspiro[cyclopentane-1,1’-indene] is a spiro compound characterized by a unique structure where a cyclopentane ring is fused to an indene ring at a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenylspiro[cyclopentane-1,1’-indene] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which involves the reaction of a suitable olefin with a carbene precursor . Another approach is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of 2’-Phenylspiro[cyclopentane-1,1’-indene] may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Phenylspiro[cyclopentane-1,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2’-Phenylspiro[cyclopentane-1,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Phenylspiro[cyclopentane-1,1’-indene] exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-1,1’-cyclopentane]
- Spiro[cyclopentane-1,1’-indene]
- Spiro[cyclopentane-1,1’-fluorene]
Uniqueness
2’-Phenylspiro[cyclopentane-1,1’-indene] is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar spiro compounds and may contribute to its specific applications in research and industry .
Properties
CAS No. |
194242-19-8 |
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Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2'-phenylspiro[cyclopentane-1,1'-indene] |
InChI |
InChI=1S/C19H18/c1-2-8-15(9-3-1)18-14-16-10-4-5-11-17(16)19(18)12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
FXNQEFAKUHAKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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